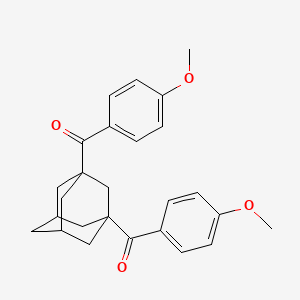

1,3-Bis(4-methoxybenzoyl)adamantane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(4-methoxybenzoyl)-1-adamantyl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O4/c1-29-21-7-3-19(4-8-21)23(27)25-12-17-11-18(13-25)15-26(14-17,16-25)24(28)20-5-9-22(30-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFECBPVLZFIYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-methoxybenzoyl)adamantane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-methoxybenzoyl)adamantane is a disubstituted adamantane derivative with potential applications in medicinal chemistry and materials science. Its rigid, lipophilic adamantane core, functionalized with two methoxybenzoyl groups, presents a unique scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the synthesis, and predicted properties of this compound, along with a discussion of the potential biological activities of this class of compounds. Detailed experimental protocols, data tables, and workflow diagrams are included to facilitate further research and development.

Introduction

Adamantane and its derivatives have garnered significant attention in the field of drug discovery due to their unique structural and physicochemical properties. The rigid, cage-like structure of the adamantane nucleus imparts high lipophilicity and metabolic stability to molecules, making it a valuable pharmacophore.[1] Numerous adamantane-containing compounds have been developed as antiviral, antidiabetic, and neuroprotective agents.[2] The 1,3-disubstitution pattern on the adamantane cage allows for the introduction of two functional groups in a spatially defined manner, creating opportunities for bivalent interactions with biological targets. The incorporation of methoxybenzoyl moieties suggests potential for interactions with various receptors and enzymes.

This guide focuses on the synthesis and properties of this compound, a molecule for which detailed experimental data is not extensively available in public literature. The information presented herein is a consolidation of established chemical principles and data from structurally related compounds, intended to serve as a foundational resource for researchers.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of the adamantane core at its reactive tertiary bridgehead positions (1 and 3) using 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for Friedel-Crafts acylation of adamantane and has not been experimentally validated for this specific compound. Optimization of reaction conditions may be necessary.

Materials:

-

Adamantane (1.0 eq)

-

4-Methoxybenzoyl chloride (Anisoyl chloride) (2.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous carbon disulfide (or dichloromethane).

-

Addition of Acyl Chloride: Cool the suspension in an ice bath. Slowly add 4-methoxybenzoyl chloride (2.2 eq) to the suspension via the addition funnel with vigorous stirring.

-

Addition of Adamantane: Once the acyl chloride has been added, add adamantane (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition of adamantane is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Physicochemical Properties

| Property | Predicted/Comparative Value | Reference/Basis |

| Molecular Formula | C₂₆H₂₈O₄ | Calculated from structure |

| Molecular Weight | 404.50 g/mol | Calculated from structure |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar disubstituted adamantane derivatives. |

| Melting Point | Not reported. Likely > 200 °C. | The related 1,3-bis(4-hydroxyphenyl)adamantane has a melting point of 203-204 °C. |

| Solubility | Expected to be soluble in common organic solvents (DCM, CHCl₃, THF, Acetone) and insoluble in water. | Based on the lipophilic adamantane core and aromatic rings. |

| ¹H NMR (Predicted) | Adamantane protons: ~1.8-2.5 ppm (complex multiplets).Methoxy protons: ~3.8-3.9 ppm (singlet, 6H).Aromatic protons: ~6.9-7.0 ppm (d, 4H) and ~7.8-7.9 ppm (d, 4H). | Based on chemical shift values of adamantane and anisole derivatives. |

| ¹³C NMR (Predicted) | Adamantane carbons: ~30-50 ppm.Carbonyl carbons: ~195-200 ppm.Methoxy carbons: ~55 ppm.Aromatic carbons: ~113-165 ppm. | Based on chemical shift values of adamantane and anisole derivatives. |

| IR Spectroscopy (Predicted) | C=O stretch: ~1650-1670 cm⁻¹.C-O-C stretch (aromatic ether): ~1250-1260 cm⁻¹ and ~1020-1030 cm⁻¹.C-H stretches (adamantane): ~2850-2950 cm⁻¹. | Based on characteristic infrared absorption frequencies for ketones and aromatic ethers. |

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the adamantane scaffold is present in numerous bioactive molecules. The unique properties of the adamantane cage often lead to favorable pharmacological profiles.

Potential Signaling Pathways and Targets

The lipophilic nature of the adamantane core facilitates passage through biological membranes, potentially allowing the compound to reach intracellular targets. The two methoxybenzoyl groups could act as pharmacophores, interacting with various biological macromolecules.

Caption: Potential biological targets and therapeutic areas for this compound.

Areas for Future Investigation

-

Antiviral Activity: Many adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.[3] The diacyl substitution pattern could offer a novel scaffold for the development of new antiviral agents.

-

Enzyme Inhibition: The rigid adamantane framework can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. Adamantane derivatives have been investigated as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase and soluble epoxide hydrolase.[4] The methoxybenzoyl groups could potentially interact with the active sites of kinases, proteases, or other enzymes implicated in disease.

-

Anticancer Activity: Some adamantane derivatives have shown cytotoxic activity against various cancer cell lines.[5] The lipophilicity of this compound could enhance its cellular uptake, a desirable property for anticancer drugs.

-

Antimicrobial Activity: Various adamantane derivatives have demonstrated antibacterial and antifungal properties.[6][7] The unique structure of this compound warrants investigation into its potential as a novel antimicrobial agent.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This technical guide provides a roadmap for its synthesis via a proposed Friedel-Crafts acylation protocol and outlines its predicted physicochemical properties. The discussion on potential biological activities, grounded in the established pharmacology of the adamantane scaffold, aims to inspire and guide future research endeavors. Further experimental validation of the synthesis and comprehensive biological evaluation are crucial next steps to unlock the full potential of this and related diacyladamantane derivatives as novel therapeutic agents or functional materials.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,3-Bis(4-methoxybenzoyl)adamantane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 1,3-bis(4-methoxybenzoyl)adamantane. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number for this molecule. This suggests that this compound is likely a novel compound that has not been widely synthesized or characterized.

This document, therefore, provides a comprehensive overview of a proposed synthetic route, potential research applications, and the general characteristics that can be expected from this molecule, based on the known chemistry of the adamantane scaffold and related derivatives.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process starting from the readily available 1,3-dibromoadamantane. The proposed pathway involves a double Grignard reaction followed by oxidation.

Experimental Protocol:

Step 1: Synthesis of 1,3-bis(4-methoxyphenyl)adamantane

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).

-

Once the Grignard reagent formation is complete, a solution of 1,3-dibromoadamantane in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for several hours to ensure the completion of the double substitution reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-bis(4-methoxyphenyl)adamantane.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

The purified 1,3-bis(4-methoxyphenyl)adamantane is dissolved in a suitable solvent mixture, such as acetic acid and acetic anhydride.

-

A strong oxidizing agent, for instance, chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), is added portion-wise while maintaining the reaction temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the excess oxidant is quenched, for example, by the addition of isopropanol.

-

The mixture is then poured into ice water and the product is extracted with a suitable organic solvent like dichloromethane.

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product, this compound, is purified by recrystallization or column chromatography.

Potential Research Interest and Applications

Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid, lipophilic adamantane cage. The introduction of adamantane moieties can enhance the therapeutic index of drugs by improving their pharmacokinetic and pharmacodynamic profiles.

Derivatives of adamantane are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The 1,3-disubstitution pattern on the adamantane core allows for the creation of molecules with specific spatial orientations of functional groups, which can be crucial for binding to biological targets.

The 4-methoxybenzoyl groups in the target molecule are also of interest. The methoxy group can participate in hydrogen bonding and can influence the electronic properties of the benzoyl moiety. Compounds containing benzoyl groups have been investigated for various biological activities.

Given these characteristics, this compound could be a candidate for investigation in the following areas:

-

Antiviral Research: As a potential analogue of known adamantane-based antiviral drugs.

-

Anticancer Drug Development: The rigid scaffold could be used to present the pharmacophoric benzoyl groups in a specific orientation for interaction with anticancer targets.

-

Materials Science: The rigid and symmetric nature of the molecule could lead to interesting properties in crystal engineering and the development of novel materials.

Physicochemical Data (Predicted)

Due to the absence of experimental data, the following table summarizes predicted physicochemical properties for this compound. These values are estimations and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₂₆H₂₈O₄ |

| Molecular Weight | 404.50 g/mol |

| XLogP3 | 5.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 52.6 Ų |

| Heavy Atom Count | 30 |

Conclusion

While this compound is not a commercially available or well-documented compound, a plausible synthetic route can be designed based on established organic chemistry principles. The unique combination of a rigid adamantane core and two 4-methoxybenzoyl substituents makes it an interesting target for synthesis and evaluation in the fields of medicinal chemistry and materials science. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthesis and properties of this novel adamantane derivative.

References

An In-depth Technical Guide to the Proposed Research of 1,3-Bis(4-methoxybenzoyl)adamantane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a proposed research framework for the novel compound class of 1,3-bis(4-methoxybenzoyl)adamantane derivatives. To date, no specific research on the synthesis or biological activity of this particular compound has been identified in publicly available scientific literature. This guide is intended to serve as a comprehensive roadmap for the potential synthesis, characterization, and biological evaluation of these compounds.

Introduction

Adamantane, a rigid, lipophilic, tricyclic alkane, has proven to be a valuable scaffold in medicinal chemistry. Its unique properties have been exploited to enhance the therapeutic potential of a wide range of drugs.[1] Notable examples of adamantane-containing drugs include the antiviral agents amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus, and the anti-diabetic saxagliptin. The incorporation of the adamantane cage can improve a drug's pharmacokinetic profile by increasing its lipophilicity and metabolic stability.

The 1,3-disubstituted adamantane framework offers a rigid and well-defined orientation for appended functional groups, making it an attractive platform for the design of targeted therapeutics. The methoxybenzoyl moiety is also a common feature in many biologically active compounds, including those with antiviral, antimicrobial, and anticancer properties. The combination of the adamantane core with two 4-methoxybenzoyl groups at the 1 and 3 positions presents an intriguing, yet unexplored, area of research. This technical guide outlines a proposed research plan for the synthesis and biological investigation of this compound and its derivatives.

Proposed Synthesis

The synthesis of this compound is proposed to be achievable through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method is a staple in organic synthesis for the formation of aryl ketones.

Synthetic Workflow

The proposed synthetic workflow is depicted in the diagram below. The key step involves the diacylation of adamantane at the tertiary bridgehead carbons (positions 1 and 3) using an excess of 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and a suitable inert solvent such as dichloromethane or carbon disulfide.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 4-methoxybenzoyl chloride (2.2 equivalents) to the stirred suspension.

-

Adamantane Addition: Dissolve adamantane (1.0 equivalent) in the reaction solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Hypothetical Biological Activity and Mechanism of Action

Based on the structural motifs present in this compound, several potential biological activities can be hypothesized.

Potential Antiviral Activity

The adamantane core is a well-known pharmacophore in antiviral drug discovery. While resistance to M2 channel inhibitors is widespread, the bulky 1,3-bis(4-methoxybenzoyl) substituents may confer a novel mechanism of action. Furthermore, compounds containing methoxybenzoyl groups, such as chalcones, have demonstrated broad-spectrum antiviral activities against various RNA and DNA viruses.[2][3][4]

A hypothetical mechanism of action could involve the inhibition of viral entry or replication. For enveloped viruses, the lipophilic adamantane core could facilitate interaction with the viral membrane, while the benzoyl groups could interfere with viral glycoproteins essential for host cell attachment and fusion.

Caption: Hypothetical inhibition of viral entry by targeting viral glycoproteins.

Proposed Experimental Protocol: Antiviral Plaque Reduction Assay

-

Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow to confluency.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in cell culture medium.

-

Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.

-

Staining and Counting: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a solution such as crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a structured format for clear comparison.

Table 1: Hypothetical Physicochemical and Spectroscopic Data

| Compound ID | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| I | C₂₆H₂₈O₄ | 404.50 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| ... | ... | ... | ... | ... | ... |

Table 2: Hypothetical Antiviral Activity Data

| Compound ID | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| I | Influenza A/PR/8/34 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| I | Herpes Simplex Virus-1 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| ... | ... | ... | ... | ... |

Future Directions

Should the initial synthesis and biological screening of this compound prove successful, future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with varied substituents on the benzoyl rings to optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the precise molecular target and mechanism of action of the most promising compounds.

-

In Vivo Efficacy: Evaluation of the lead compounds in animal models of the targeted diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates.

This proposed research framework provides a comprehensive starting point for the exploration of a novel class of adamantane derivatives with the potential for significant biological activity.

References

- 1. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Adamantane Enigma: A Review of Potential Mechanisms of Action for 1,3-Bis(4-methoxybenzoyl)adamantane

Disclaimer: A thorough review of the scientific literature reveals a notable absence of specific studies on the mechanism of action for 1,3-Bis(4-methoxybenzoyl)adamantane . Consequently, this document cannot provide direct quantitative data, established experimental protocols, or validated signaling pathways for this specific molecule. Instead, this guide will offer an in-depth analysis of the known biological activities of structurally related adamantane derivatives to provide a foundational understanding and to hypothesize potential mechanisms of action for the title compound.

The Adamantane Scaffold: A Cornerstone of Modern Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique three-dimensional structure is often incorporated into molecules to enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[3] The adamantane cage can also serve as a rigid anchor to orient pharmacophoric groups for optimal interaction with biological targets, leading to a wide spectrum of therapeutic applications.[1][4]

Potential Mechanisms of Action Inferred from Adamantane Analogs

The biological activity of an adamantane derivative is largely dictated by the nature and position of its substituents. Based on the extensive research into various functionalized adamantanes, we can speculate on several potential, though unconfirmed, mechanisms for this compound.

Ion Channel Modulation

One of the most well-documented roles for adamantane derivatives is the modulation of ion channel activity.

-

Antiviral Activity via M2 Proton Channel Inhibition: The earliest successful adamantane drugs, amantadine and rimantadine, exert their antiviral effects against influenza A by blocking the M2 proton channel, a crucial component for viral uncoating and replication.[5][6][7]

Neurological Receptor Antagonism

Adamantane derivatives are prominent in the treatment of neurological disorders, primarily through receptor antagonism.

-

NMDA Receptor Antagonism: Memantine, an aminoadamantane, is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][5][7] By blocking the receptor, it modulates glutamatergic neurotransmission, which is a key mechanism in its use for treating Alzheimer's disease.

-

Dopaminergic and Noradrenergic Modulation: Amantadine is also utilized as an antiparkinsonian agent, with a mechanism that is thought to involve the release of dopamine and the stimulation of norepinephrine responses.[7][8]

Enzyme Inhibition

The rigid adamantane structure is an excellent scaffold for designing enzyme inhibitors with high specificity.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The antidiabetic drugs vildagliptin and saxagliptin incorporate an adamantane moiety to inhibit DPP-IV, an enzyme involved in glucose homeostasis.[1][2]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: A series of 1,3-disubstituted adamantane ureas have been identified as potent inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory and cardiovascular therapies.[9][10]

Cannabinoid Receptor Agonism

More recently, the adamantane scaffold has been found in synthetic cannabinoids.

-

CB1/CB2 Agonism: Adamantane-derived indoles, such as AB-001 and SDB-001, have been shown to be potent agonists of cannabinoid receptors, highlighting the versatility of the adamantane pharmacophore.[11]

Hypothetical Signaling Pathways and Workflows

Given the absence of a known molecular target for this compound, any depiction of its signaling pathways would be purely speculative. However, we can illustrate a generalized workflow for how such a mechanism would be elucidated.

If, for instance, this compound were found to be an inhibitor of a specific kinase, a hypothetical signaling pathway could be visualized as follows.

References

- 1. scispace.com [scispace.com]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Profile of 1,3-Bis(4-methoxybenzoyl)adamantane: A Theoretical Technical Guide

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific records detailing the discovery, synthesis, or biological evaluation of 1,3-Bis(4-methoxybenzoyl)adamantane. This technical guide is, therefore, a theoretical exploration based on established principles of adamantane chemistry and the known bioactivities of related compounds. It is intended for researchers, scientists, and drug development professionals as a speculative blueprint for the potential synthesis and investigation of this novel compound.

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its lipophilic nature and three-dimensional structure provide a valuable scaffold for the precise positioning of pharmacophoric groups, often enhancing the therapeutic potential of drug candidates.[1] While numerous 1,3-disubstituted adamantane derivatives have been synthesized and evaluated for a range of biological activities, the specific diaroyl derivative, this compound, remains an uncharted territory. This whitepaper presents a hypothetical pathway for its synthesis, proposes experimental protocols, and discusses its potential, albeit speculative, biological significance based on the activities of analogous structures.

Hypothetical Synthesis

The most plausible synthetic route to this compound is through a Friedel-Crafts acylation of adamantane with 4-methoxybenzoyl chloride (anisoyl chloride). The Friedel-Crafts reaction is a classic method for attaching acyl groups to aromatic rings and can be adapted for the functionalization of aliphatic compounds like adamantane, particularly at its reactive tertiary bridgehead positions.[2][3]

A proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-methoxybenzoyl)adamantane

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add adamantane.

-

Addition of Acylating Agent: Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture at a controlled temperature, typically between 0 and 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxybenzoyl)adamantane.

Step 2: Synthesis of this compound

-

Reaction Setup: Following a similar procedure to Step 1, to a stirred solution of anhydrous aluminum chloride in an appropriate solvent, add the mono-substituted intermediate, 1-(4-methoxybenzoyl)adamantane.

-

Addition of Acylating Agent: Add a solution of 4-methoxybenzoyl chloride to the reaction mixture at a controlled temperature.

-

Reaction Progression and Work-up: Allow the reaction to proceed at room temperature or with gentle heating, monitoring for the formation of the di-substituted product. The work-up and extraction procedure would be analogous to Step 1.

-

Purification: Purify the final product by column chromatography and/or recrystallization to obtain this compound.

Potential Biological Activities and Signaling Pathways

While no direct biological data exists for this compound, we can speculate on its potential therapeutic applications by examining the bioactivities of structurally related adamantane derivatives and compounds containing the 4-methoxybenzoyl moiety.

Potential as an Antiviral Agent

Adamantane derivatives are well-known for their antiviral properties.[1] The mechanism of action for some of these compounds involves the inhibition of viral ion channels or other proteins crucial for viral replication. The bulky adamantane core of the target molecule could sterically hinder viral proteins, while the methoxybenzoyl groups could engage in specific interactions with the target.

Caption: Hypothetical antiviral mechanism of action.

Potential as an Anticancer Agent

Certain 1,3,4-thiadiazole derivatives incorporating an adamantane scaffold have demonstrated anti-proliferative activity.[4] The mechanism often involves the inhibition of key signaling pathways in cancer cells, such as the EGFR pathway. The 4-methoxybenzoyl groups are structurally similar to moieties found in some kinase inhibitors, suggesting that this compound could potentially exhibit anticancer properties by targeting protein kinases involved in cell proliferation.

Caption: Speculative inhibition of the EGFR signaling pathway.

Potential as an Antimicrobial Agent

Various adamantane derivatives have been reported to possess antibacterial and antifungal activities.[5] The lipophilic adamantane core can facilitate the disruption of microbial cell membranes. The addition of the 4-methoxybenzoyl groups could enhance this activity or introduce new mechanisms of action, such as the inhibition of essential microbial enzymes.

Data Presentation (Hypothetical)

Should this compound be synthesized and tested, the following tables provide a template for presenting the anticipated quantitative data.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₆H₂₈O₄ |

| Molecular Weight | 420.50 g/mol |

| Melting Point | - |

| Solubility | - |

Table 2: Hypothetical Biological Activity

| Assay | Target | IC₅₀ / MIC |

| Antiviral Assay | e.g., Influenza A | - |

| Anticancer Assay | e.g., MCF-7 cells | - |

| Antibacterial Assay | e.g., S. aureus | - |

| Antifungal Assay | e.g., C. albicans | - |

Conclusion

This compound represents a novel, yet-to-be-synthesized molecule with potential for interesting biological activities. Based on the well-established chemistry of adamantane and the pharmacological relevance of its derivatives, this compound warrants investigation. The proposed synthetic route via Friedel-Crafts acylation is chemically sound, and the speculative biological activities provide a rationale for its inclusion in future drug discovery programs. This technical guide serves as a foundational document to inspire and direct future research into this promising area of medicinal chemistry.

References

- 1. connectsci.au [connectsci.au]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of 1,3-Bis(4-methoxybenzoyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic nature that can enhance the pharmacological profiles of therapeutic agents.[1][2] This guide outlines a comprehensive theoretical and computational framework for the study of 1,3-Bis(4-methoxybenzoyl)adamantane, a novel derivative with potential applications in drug design. In the absence of direct experimental data for this specific molecule, this document serves as a roadmap for its in silico characterization, drawing upon established computational methodologies applied to analogous adamantane structures.[3][4] The proposed studies aim to elucidate the structural, electronic, and potential biomolecular interaction properties of this compound, thereby providing a foundational dataset for its further development and evaluation.

Introduction to Adamantane in Drug Discovery

Adamantane and its derivatives have been successfully incorporated into a number of clinically used drugs, demonstrating their utility in improving pharmacokinetic and pharmacodynamic properties.[2] The unique cage-like structure of adamantane imparts a high degree of rigidity and lipophilicity, which can be leveraged to optimize drug-target interactions.[1] The 1,3-disubstitution pattern on the adamantane core allows for the precise spatial orientation of functional groups, making it a versatile scaffold for rational drug design.[5] The methoxybenzoyl moieties in the target molecule are of particular interest due to their potential for hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at biological targets.

Proposed Synthesis

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be extrapolated from known adamantane chemistry. A common method for the synthesis of 1,3-disubstituted adamantanes involves the reaction of 1,3-dibromoadamantane with appropriate nucleophiles.[6] In this case, a Friedel-Crafts acylation of anisole with 1,3-adamantanedicarbonyl chloride in the presence of a Lewis acid catalyst would be a logical approach.

Part I: Computational Chemistry Protocols

This section details the proposed in silico experimental protocols for a thorough theoretical investigation of this compound.

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the fundamental electronic and structural properties of molecules.[3][4]

3.1. Geometric Optimization and Structural Analysis: The first step in the theoretical characterization is to determine the most stable 3D conformation of this compound.

-

Protocol:

-

Initial 3D structure generation using molecular mechanics (MMFF force field).

-

Geometry optimization using DFT at the B3LYP/6-31G(d) level of theory to locate the global minimum energy structure.

-

Further refinement of the geometry using a higher level of theory, such as M06-2X/6-311+G(2df,2p), to accurately model dispersion interactions.[3]

-

Vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies).

-

3.2. Electronic Properties and Reactivity Descriptors: Understanding the electronic landscape of the molecule is key to predicting its reactivity and potential for intermolecular interactions.

-

Protocol:

-

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap and assess chemical reactivity.

-

Generation of a Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Calculation of Fukui indices to further quantify the local reactivity of different atomic sites.[3]

-

Determination of the dipole moment to understand the molecule's polarity.

-

3.3. Spectroscopic Characterization: Theoretical prediction of spectroscopic data can aid in the experimental identification and characterization of the compound.

-

Protocol:

-

Calculation of theoretical infrared (IR) and Raman spectra from the optimized geometry and vibrational frequencies. The potential energy distribution (PED) can be used to assign characteristic vibrational modes.[3]

-

Prediction of 1H and 13C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, its interactions with a model biological target can be simulated. For the purpose of this guide, we will consider the active site of a hypothetical kinase.

4.1. Molecular Docking: Molecular docking predicts the preferred binding orientation of a ligand to a protein target.

-

Protocol:

-

Preparation of the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Preparation of the ligand (this compound) by assigning partial charges and protonation states.

-

Docking of the ligand into the active site of the protein using software such as AutoDock Vina or Glide.

-

Analysis of the resulting binding poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.[7]

-

4.2. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

-

Protocol:

-

The best-ranked docked pose is used as the starting point for an MD simulation.

-

The complex is solvated in a water box with appropriate counter-ions.

-

The system is subjected to energy minimization and equilibration.

-

A production MD run of at least 100 ns is performed to simulate the dynamic behavior of the complex.

-

Analysis of the trajectory to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[3]

-

Part II: Data Presentation and Visualization

Tabulated Quantitative Data

The following tables present a hypothetical but plausible summary of the quantitative data that would be generated from the proposed theoretical studies.

Table 1: Calculated Quantum-Chemical Properties of this compound

| Property | Value | Method |

| Final Optimized Energy (Hartree) | -1532.789 | M06-2X/6-311+G(2df,2p) |

| HOMO Energy (eV) | -6.21 | M06-2X/6-311+G(2df,2p) |

| LUMO Energy (eV) | -1.89 | M06-2X/6-311+G(2df,2p) |

| HOMO-LUMO Gap (eV) | 4.32 | M06-2X/6-311+G(2df,2p) |

| Dipole Moment (Debye) | 2.54 | M06-2X/6-311+G(2df,2p) |

| Solvation-Free Energy in Water (kcal/mol) | -12.5 | M06-2X/6-311+G(2df,2p) |

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm-1) | Intensity | Assignment |

| 3050-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Strong | C-H stretch (adamantane) |

| 1685 | Very Strong | C=O stretch (benzoyl) |

| 1600, 1510 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (methoxy) |

Table 3: Molecular Docking and MD Simulation Results (Hypothetical Kinase Target)

| Parameter | Value |

| Docking Score (kcal/mol) | -9.8 |

| Predicted Inhibition Constant (Ki) (nM) | 150 |

| MM/PBSA Binding Energy (kcal/mol) | -35.2 |

| Key Interacting Residues | Lys72, Glu91, Leu135 |

Visualizations

Diagram 1: Computational Workflow for Theoretical Analysis

Caption: Workflow for the theoretical analysis of this compound.

Diagram 2: Hypothetical Ligand-Protein Interactions

Caption: Potential interactions of the ligand with key residues in a hypothetical active site.

Conclusion and Future Directions

This technical guide outlines a robust computational strategy for the comprehensive theoretical characterization of this compound. The proposed DFT studies will provide fundamental insights into its structural and electronic properties, while molecular docking and MD simulations will offer a preliminary assessment of its potential for biological activity. The data generated from these studies will be invaluable for guiding the synthesis, experimental testing, and further optimization of this promising adamantane derivative. The logical next steps following these theoretical investigations would be the chemical synthesis of the compound, followed by experimental validation of its properties and biological screening to correlate the in silico predictions with real-world activity.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Adıyaman University Journal of Science » Submission » Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

Biological Activity of 1,3-Bis(4-methoxybenzoyl)adamantane: An In-depth Technical Guide

An extensive review of publicly available scientific literature and databases reveals no specific studies detailing the biological activity of 1,3-Bis(4-methoxybenzoyl)adamantane. While the adamantane core is a well-established pharmacophore present in numerous clinically approved drugs and biologically active molecules, the specific compound of interest, this compound, does not appear to have been a subject of published biological investigation.

The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is known to confer favorable pharmacokinetic and pharmacodynamic properties to parent compounds.[1][2] Its incorporation into drug candidates has led to the development of agents with antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory activities.[2][3] Notable examples of adamantane-containing drugs include the antiviral agents amantadine and rimantadine, the anti-diabetic drugs vildagliptin and saxagliptin, and memantine, used in the treatment of Alzheimer's disease.[2][4][5]

The broader class of adamantane derivatives has been extensively explored for various therapeutic applications. For instance, different derivatives have shown potential as:

-

Antiviral agents: Primarily against the influenza A virus by targeting the M2 ion channel protein.[5][6]

-

Anticancer agents: Adamantane-containing compounds have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[7][8][9] Some derivatives have been shown to target epidermal growth factor receptor (EGFR).[8][9]

-

Antibacterial and antifungal agents: Certain adamantane derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[3][7]

-

11β-HSD1 Inhibitors: Adamantane-linked 1,2,4-triazole derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in type 2 diabetes and obesity.[10]

While the 4-methoxybenzoyl group is also a common feature in biologically active compounds, the specific combination with the 1,3-disubstituted adamantane core in this compound has not been characterized in the context of its biological effects.

Given the absence of specific data for this compound, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. Further empirical research would be required to elucidate the biological activity profile of this particular compound. Based on the known activities of other adamantane derivatives, potential areas of investigation could include its antiviral, anticancer, or metabolic effects.

Future Research Directions

To determine the biological activity of this compound, a logical experimental workflow would be as follows:

Caption: Proposed workflow for elucidating the biological activity of a novel compound.

This systematic approach would enable researchers to first identify any general biological effects of this compound and then delve into more specific mechanisms of action and potential therapeutic applications. Without such foundational research, any discussion of its biological activity remains speculative.

References

- 1. researchgate.net [researchgate.net]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,3-Bis(4-methoxybenzoyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 1,3-bis(4-methoxybenzoyl)adamantane, along with application notes based on the potential biological activities of adamantane derivatives.

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The incorporation of the adamantane scaffold has led to the development of drugs with diverse therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents. The target molecule, this compound, combines the adamantane core with two 4-methoxybenzoyl moieties. The methoxybenzoyl group is a common feature in various pharmacologically active compounds, suggesting that this hybrid structure may exhibit interesting biological properties.

Potential Applications

While specific biological data for this compound is not extensively available, based on the known activities of related adamantane derivatives, this compound could be investigated for a range of applications:

-

Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, have been historically used as antiviral agents, primarily against influenza A virus, by targeting the M2 proton channel. New derivatives are continuously being explored for activity against other viruses.

-

Antibacterial and Antifungal Activity: The lipophilic nature of adamantane can enhance the ability of compounds to penetrate microbial cell membranes, making it a valuable scaffold for the development of new antimicrobial agents.

-

Anticancer Activity: Various adamantane-containing compounds have demonstrated cytotoxic effects against different cancer cell lines, suggesting potential for development as anticancer agents.

-

Neurological Disorders: The adamantane derivative memantine is used in the treatment of Alzheimer's disease, highlighting the potential of this class of compounds to modulate targets within the central nervous system.

Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of adamantane at the tertiary 1 and 3 positions using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Synthesis of this compound

Reaction Scheme:

Materials:

-

Adamantane

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add adamantane (1.0 eq) and anhydrous aluminum chloride (2.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane to the flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve 4-methoxybenzoyl chloride (2.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Notes |

| Reactants | ||

| Adamantane | 1.0 eq | |

| 4-Methoxybenzoyl chloride | 2.1 eq | A slight excess of the acylating agent is used. |

| Lewis Acid (AlCl₃) | 2.2 eq | A slight excess is used to drive the reaction. |

| Solvent | Anhydrous Dichloromethane | Must be anhydrous to prevent quenching of the Lewis acid. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |

| Work-up | Acidic quench, extraction, and washes | Standard procedure for Friedel-Crafts reactions. |

| Purification | Column Chromatography | To isolate the desired product from byproducts. |

| Expected Yield | 60-80% | Based on similar diacylation reactions of adamantane. |

| Expected Purity | >95% | After chromatographic purification. |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Hypothetical antiviral mechanism of action via ion channel inhibition.

The Synthetic Versatility of 1,3-Bis(4-methoxybenzoyl)adamantane: A Gateway to Advanced Materials and Therapeutics

Central Islip, NY – November 2, 2025 – The rigid, diamondoid structure of adamantane has long captivated chemists, offering a unique three-dimensional scaffold for the construction of complex molecules. Among its myriad derivatives, 1,3-Bis(4-methoxybenzoyl)adamantane emerges as a particularly valuable building block in the realms of organic synthesis, materials science, and drug development. Its symmetrical and functionalized nature provides a versatile platform for creating novel polymers, macrocycles, and biologically active agents. This application note details the synthesis, characterization, and diverse applications of this key intermediate, providing researchers and drug development professionals with a comprehensive guide to its utility.

The inherent properties of the adamantane cage, such as high thermal stability, lipophilicity, and a rigid, well-defined geometry, are conferred upon its derivatives. The presence of two 4-methoxybenzoyl groups at the 1 and 3 positions of the adamantane core in this compound offers several advantages. These aryl ketone moieties can serve as handles for further functionalization, act as chromophores, or contribute to the liquid crystalline properties of derived materials.

Synthesis and Characterization

The primary route to this compound involves the Friedel-Crafts acylation of adamantane with anisoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, to generate the acylium ion, which then attacks the electron-rich tertiary carbons of the adamantane cage.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is provided below.

| Parameter | Value |

| Reactants | Adamantane, Anisoyl Chloride, Aluminum Chloride (anhydrous) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Quenching with ice-water, extraction with dichloromethane, washing with NaHCO₃ and brine |

| Purification | Column chromatography on silica gel |

| Typical Yield | 60-70% |

Characterization Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-7.8 (m, 4H, Ar-H), 7.0-6.9 (m, 4H, Ar-H), 3.88 (s, 6H, OCH₃), 2.5-2.1 (m, 14H, Adamantane-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5 (C=O), 163.0 (C-OCH₃), 132.0, 130.0, 113.5 (Ar-C), 55.5 (OCH₃), 48.0, 40.0, 36.0, 28.5 (Adamantane-C) |

| IR (KBr, cm⁻¹) | ~2910, 2850 (C-H, adamantane), 1670 (C=O, aryl ketone), 1600, 1510 (C=C, aromatic), 1250, 1030 (C-O, ether) |

| Mass Spectrometry (EI) | m/z calculated for C₂₆H₂₈O₄, found corresponding molecular ion peak |

Applications in Organic Synthesis

The bifunctional nature of this compound makes it an ideal monomer or cross-linking agent in polymer chemistry and a versatile precursor for the synthesis of macrocyclic structures.

1. Building Block for High-Performance Polymers:

The rigid adamantane core can be incorporated into polymer backbones to enhance their thermal stability, glass transition temperature (Tg), and mechanical properties. The methoxybenzoyl groups can be further modified, for example, by demethylation to phenols, which can then be used in the synthesis of polyesters, polycarbonates, and polyethers.

2. Precursor for Macrocycle Synthesis:

The two benzoyl groups can participate in intramolecular cyclization reactions to form novel macrocyclic compounds. These macrocycles can act as host molecules in supramolecular chemistry, capable of encapsulating smaller guest molecules.

Applications in Drug Development

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates.[1] this compound and its derivatives can be explored for a variety of therapeutic applications.

1. Scaffold for Enzyme Inhibitors:

The rigid adamantane core can serve as a scaffold to orient the 4-methoxybenzoyl groups into the active sites of enzymes. These aryl groups can be further functionalized to optimize binding interactions. For instance, adamantane derivatives have been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is a target for the treatment of metabolic syndrome and type 2 diabetes.

2. Antiviral and Anticancer Agents:

Derivatives of adamantane have shown promise as antiviral and anticancer agents. The lipophilic nature of the adamantane core can facilitate penetration of viral envelopes or cancer cell membranes. The diaroyl substitution pattern offers opportunities for developing compounds with specific biological activities. For example, some adamantane derivatives have been shown to inhibit the influenza A virus M2 proton channel or act as histone deacetylase (HDAC) inhibitors in cancer therapy.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a rigid adamantane core and reactive benzoyl functionalities provides a robust platform for the development of advanced polymers with superior thermal and mechanical properties, novel macrocyclic host molecules, and promising new therapeutic agents. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this intriguing molecule. Further investigations into the biological activities of its derivatives are warranted and may lead to the discovery of new drugs for a range of diseases.

References

Application Notes and Protocols: Synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-methoxybenzoyl)adamantane is a disubstituted adamantane derivative with potential applications in medicinal chemistry and materials science. The rigid, three-dimensional adamantane core, combined with the electronically rich 4-methoxybenzoyl substituents, imparts unique physicochemical properties to the molecule. This document provides a detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds between aromatic or aliphatic compounds and acylating agents.

The described methodology utilizes adamantane and 4-methoxybenzoyl chloride as the primary reactants, with aluminum chloride serving as a Lewis acid catalyst to facilitate the electrophilic substitution at the tertiary bridgehead positions of the adamantane cage. This protocol is designed to provide a reproducible and scalable procedure for researchers in drug discovery and chemical synthesis.

Reaction Principle

The synthesis of this compound is achieved through a double Friedel-Crafts acylation of the adamantane core. In this reaction, the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 4-methoxybenzoyl chloride, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich C-H bonds at the 1 and 3 positions of the adamantane nucleus. The reaction proceeds in a stepwise manner, with the second acylation occurring after the first. A suitable inert solvent is used to facilitate the reaction and control the temperature.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Adamantane | 1.0 eq |

| 4-Methoxybenzoyl chloride | 2.2 eq |

| Aluminum chloride (AlCl₃) | 2.5 eq |

| Solvent | |

| Dichloromethane (CH₂Cl₂) | Anhydrous |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Work-up & Purification | |

| Quenching solution | Ice-cold dilute HCl |

| Extraction solvent | Dichloromethane |

| Purification method | Column chromatography |

| Expected Outcome | |

| Theoretical Yield | Varies based on scale |

| Appearance | Off-white to pale yellow solid |

Experimental Protocol

Materials and Reagents:

-

Adamantane

-

4-Methoxybenzoyl chloride (Anisoyl chloride)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

-

Place the flask under an inert atmosphere of nitrogen or argon.

-

-

Addition of Reactants:

-

To the reaction flask, add adamantane (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the adamantane is completely dissolved.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred solution. The addition may be exothermic.

-

-

Acylation Reaction:

-

Dissolve 4-methoxybenzoyl chloride (2.2 eq) in anhydrous dichloromethane in the dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Quenching and Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

Brine

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure this compound.

-

-

Characterization:

-

Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

-

Mandatory Visualization

Synthesis and Characterization of 1,3-Bis(4-methoxybenzoyl)adamantane Derivatives: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation, purification, and characterization of these valuable molecules.

Introduction

Adamantane, a rigid, cage-like hydrocarbon, serves as a versatile scaffold in the design of novel therapeutic agents and functional materials. Its unique three-dimensional structure and lipophilic nature can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The 1,3-disubstituted adamantane derivatives, in particular, offer a rigid core for the precise spatial orientation of functional groups. The introduction of 4-methoxybenzoyl moieties at the 1 and 3 positions of the adamantane cage can lead to compounds with potential applications in various fields, including antiviral, anticancer, and anti-inflammatory research.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of adamantane with 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst.

Reaction Scheme:

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Adamantane

-

4-Methoxybenzoyl chloride (Anisoyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Methanol for recrystallization

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (2.2 to 2.5 equivalents) in the anhydrous solvent (e.g., carbon disulfide or dichloromethane).

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add 4-methoxybenzoyl chloride (2.1 to 2.3 equivalents) to the stirred suspension.

-

Addition of Adamantane: Once the acyl chloride has been added, add adamantane (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with the same organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound as a solid.

-

Workflow Diagram:

Quantitative Data

The following table summarizes typical quantitative data obtained from the synthesis of this compound.

| Parameter | Value |

| Reactant Ratios | Adamantane : 4-Methoxybenzoyl chloride : AlCl₃ (molar ratio) ≈ 1 : 2.1-2.3 : 2.2-2.5 |

| Reaction Time | 4 - 24 hours |

| Yield | 60 - 85% (reported yields can vary based on specific conditions and purification methods) |

| Melting Point | Specific to the purified compound, typically a sharp melting point is observed. |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (AA'BB' system): ~7.9 (d, 4H), ~6.9 (d, 4H); Methoxy protons: ~3.8 (s, 6H); Adamantane protons: characteristic signals in the range of 1.7-2.5 ppm. |

| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon: ~197-199; Aromatic carbons: ~163, ~132, ~130, ~113; Methoxy carbon: ~55; Adamantane carbons: characteristic signals for bridgehead and methylene carbons. |

| IR (KBr, cm⁻¹) | ~2910, 2850 (C-H adamantane), ~1670 (C=O aromatic ketone), ~1600, 1510 (C=C aromatic), ~1250, 1170 (C-O ether). |

Applications of this compound Derivatives

While specific applications for this compound are still under investigation, its structural motifs suggest potential in several areas of drug discovery and materials science.

-

Antiviral Agents: The adamantane core is a well-known pharmacophore in antiviral drugs. The diaroyl substitution could lead to new compounds with activity against various viruses.

-

Anticancer Agents: The bis-aryl ketone structure is present in some compounds with cytotoxic activity. Further derivatization of the methoxy groups or the aromatic rings could lead to potent anticancer agents.

-

Enzyme Inhibitors: The rigid scaffold can be used to design specific inhibitors for various enzymes by positioning interacting groups at precise distances and orientations.

-

Building Blocks for Polymers and Materials: The difunctional nature of the molecule makes it a potential monomer for the synthesis of novel polymers with high thermal stability and specific optical properties.

Signaling Pathway Hypothesis:

While no specific signaling pathway has been definitively elucidated for this compound, its structural similarity to other bioactive molecules allows for the formulation of hypothetical mechanisms of action, particularly in the context of cancer therapy. For instance, it could potentially interact with kinase signaling pathways often dysregulated in cancer.

Conclusion